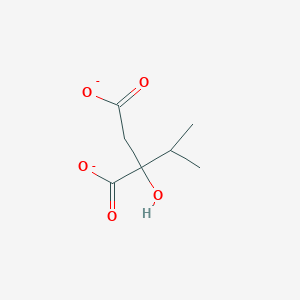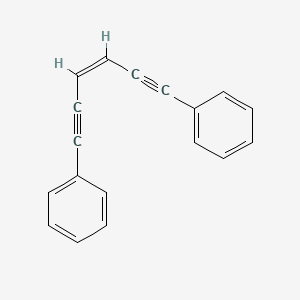
Diprotium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diprotium oxide is a water.
Wissenschaftliche Forschungsanwendungen
Arsenic Removal from Water
Research by Vaughan and Reed (2005) demonstrated that diprotium oxide, in the form of impregnated iron oxide on activated carbon, is effective for removing arsenic (As(V)) from water. The study used a surface complexation model to understand the removal mechanism, emphasizing the role of diprotium oxide in this process.
Coating Technology in Galvanizing Process
A study by Furman (2010) explored the use of diprotium oxide in a novel coating technology for zinc galvanizing processes. This technology aims to replace chromates in preventing "white rust," enhancing the durability and appearance of galvanized products.
Nanocomposite Formation
Research by Triantafillidis, Lebaron, and Pinnavaia (2002) involved the use of diprotium oxide in the formation of thermoset epoxy-clay nanocomposites. The study highlighted the role of diprotium oxide in modifying clay surfaces and acting as a curing agent for polymer nanocomposites.
Anodizing Process in Aluminum
A study by Sakon et al. (2005) investigated the use of high-pressure carbonic acid aqueous solution, which contains diprotium oxide, in the anodizing process of aluminum. This research focused on how varying anodizing conditions affect the pore diameter of porous oxide films.
Trace Gas Detection
Kawano, Tsuboi, Tsujii, and Uda (2007) developed an analyzer for detecting extremely low concentrations of dideuterium in diprotium gas. Their study, available here, showed how diprotium oxide could be instrumental in analyzing trace gases.
Nanosafety Data Integration
Willighagen et al. (2016) discussed the integration of experimental data, including studies on metal oxides like diprotium oxide, into the eNanoMapper database. This project, detailed here, aims to assess the safety of nanomaterials and potentially replace animal testing.
Electrostatic Properties in Metal Oxides
Grottel et al. (2012) presented a study on metal oxides, focusing on the visualization of induced electric dipole moments. Their research, available here, is significant for understanding the electrostatic properties of materials like alumina (aluminum oxide).
Surface Acidity Modeling
A study by Vaughan, Yang, LeMire, and Reed (2007) characterized the surface of iron oxide-impregnated activated carbon (FeAC) and modeled its surface acidity, emphasizing the importance of diprotium oxide in adsorption processes.
Biomedical Applications
Research by Gupta and Gupta (2005) showed that superparamagnetic iron oxide nanoparticles, which can be linked to diprotium oxide, are used in various biomedical applications, such as MRI contrast enhancement and drug delivery.
Iron Oxide Nanoparticles in Cardiovascular Medicine
Senpan et al. (2009) explored the use of colloidal iron oxide nanoparticles, related to diprotium oxide, in cardiovascular medicine. Their study, available here, discusses the potential of these nanoparticles in atherosclerotic disease treatment and imaging.
Eigenschaften
Produktname |
Diprotium oxide |
|---|---|
Molekularformel |
H2O |
Molekulargewicht |
18.015 g/mol |
InChI |
InChI=1S/H2O/h1H2/i/hH2 |
InChI-Schlüssel |
XLYOFNOQVPJJNP-YOGHCVPTSA-N |
Isomerische SMILES |
[1H]O[1H] |
Kanonische SMILES |
O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)
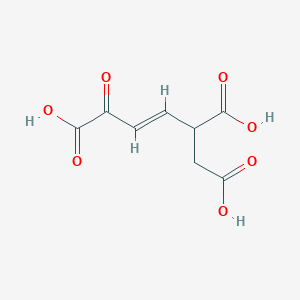
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
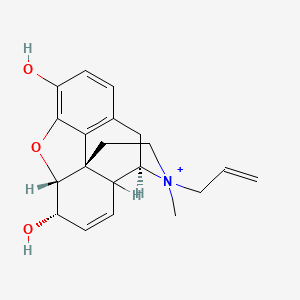
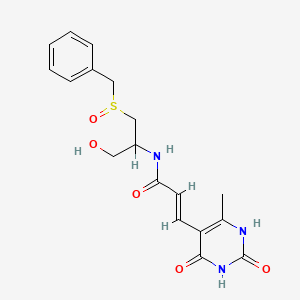
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)
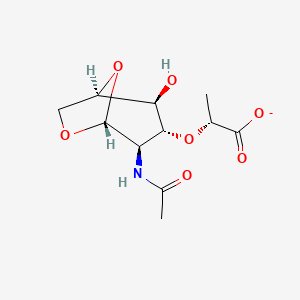
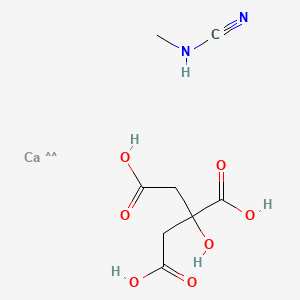
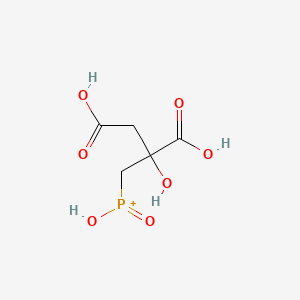
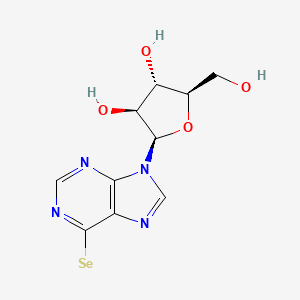
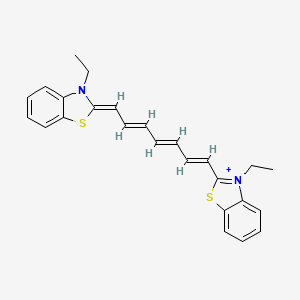
![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)
